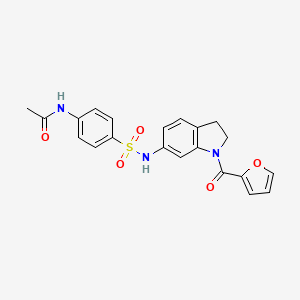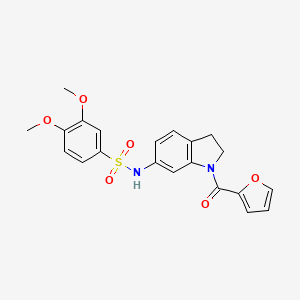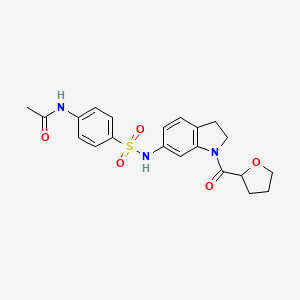
1-benzyl-N'-(3,4-dimethylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide
Descripción general
Descripción
1-benzyl-N'-(3,4-dimethylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide, also known as LQFM021, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of dihydropyridine derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 1-benzyl-N'-(3,4-dimethylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is not fully understood. However, it has been suggested that this compound exerts its anti-cancer effects by inducing apoptosis and cell cycle arrest through the downregulation of various oncogenic proteins. Furthermore, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Additionally, this compound has been shown to possess free radical scavenging activity, which may contribute to its anti-oxidant effects.
Biochemical and Physiological Effects
This compound has been found to possess various biochemical and physiological effects. In a recent study, this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to possess potent anti-oxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-benzyl-N'-(3,4-dimethylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is its potential therapeutic applications. This compound has been found to possess anti-cancer, anti-inflammatory, and anti-oxidant properties, which makes it a potential candidate for the treatment of various diseases. Furthermore, this compound has been found to possess low toxicity, which makes it a safe compound for use in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-benzyl-N'-(3,4-dimethylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide. One of the future directions is to study the pharmacokinetics and pharmacodynamics of this compound in vivo. This will provide valuable information on the absorption, distribution, metabolism, and excretion of this compound in the body. Furthermore, future studies can focus on the optimization of the synthesis method of this compound to improve its yield and purity. Additionally, future studies can investigate the potential of this compound as a therapeutic agent for the treatment of other diseases such as diabetes and neurodegenerative disorders.
Conclusion
In conclusion, this compound is a novel compound that has shown promising results in various scientific research studies. It possesses anti-cancer, anti-inflammatory, and anti-oxidant properties, which makes it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-benzyl-N'-(3,4-dimethylbenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has shown promising results in various scientific research studies. It has been studied for its potential anti-cancer, anti-inflammatory, and anti-oxidant properties. In a recent study, this compound was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, this compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been found to possess potent anti-oxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related disorders.
Propiedades
IUPAC Name |
1-benzyl-N'-(3,4-dimethylbenzoyl)-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-8-9-18(12-16(15)2)21(27)23-24-22(28)19-10-11-20(26)25(14-19)13-17-6-4-3-5-7-17/h3-12,14H,13H2,1-2H3,(H,23,27)(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIGLBFARQEDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(2-(7-methoxy-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B3205971.png)


![Ethyl 2-((2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)amino)-2-oxoacetate](/img/structure/B3205996.png)


![2-ethoxy-N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B3206009.png)
![N-(3-acetylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3206018.png)


